molecular formula C13H11ClN2O3 B11841976 Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate

Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate

Cat. No.: B11841976
M. Wt: 278.69 g/mol
InChI Key: KDMRUBIYWJYLBB-UHFFFAOYSA-N
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Description

Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate is an organic compound that belongs to the class of picolinates. This compound is characterized by the presence of a chloropyridinyl group and a methylpicolinate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate typically involves the reaction of 2-chloropyridine-4-ol with methyl 6-methylpicolinate in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding amines or alcohols.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate involves its interaction with specific molecular targets. The chloropyridinyl group can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((2-bromopyridin-4-yl)oxy)-6-methylpicolinate
  • Methyl 3-((2-fluoropyridin-4-yl)oxy)-6-methylpicolinate
  • Methyl 3-((2-iodopyridin-4-yl)oxy)-6-methylpicolinate

Uniqueness

Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate is unique due to the presence of the chloropyridinyl group, which imparts specific chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

methyl 3-(2-chloropyridin-4-yl)oxy-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C13H11ClN2O3/c1-8-3-4-10(12(16-8)13(17)18-2)19-9-5-6-15-11(14)7-9/h3-7H,1-2H3

InChI Key

KDMRUBIYWJYLBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OC2=CC(=NC=C2)Cl)C(=O)OC

Origin of Product

United States

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